molecular formula C12H9N3O2S B15002530 3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione

3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B15002530
M. Wt: 259.29 g/mol
InChI Key: VZSDIXOLFAXYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione is a heterocyclic compound that features a benzisothiazole core with a pyridylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 4-aminopyridine with 1,2-benzisothiazole-1,1-dione under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione:

    4-(4-pyridylamino)phenyl)-4,5-dihydro-3(2H)-pyridazinone: A calcium sensitizing agent with different therapeutic applications.

    Pyridine derivatives: Known for their antimicrobial and antiviral activities.

Uniqueness

This compound stands out due to its unique combination of a benzisothiazole core and a pyridylamino substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

1,1-dioxo-N-pyridin-4-yl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C12H9N3O2S/c16-18(17)11-4-2-1-3-10(11)12(15-18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14,15)

InChI Key

VZSDIXOLFAXYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=NC=C3

Origin of Product

United States

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